7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of a bromine atom at the 7-position and a methyl group at the 5-position of the triazolopyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-mediated synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like NaOCl or MnO2 are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives of the compound.
Scientific Research Applications
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell growth and immune function .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Lacks the bromine atom at the 7-position.
7-Aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines: Contains an aryl group instead of a bromine atom.
Uniqueness
The presence of the bromine atom at the 7-position in 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)3-7-9-4-10-11(5)7/h2-4H,1H3 |
InChI Key |
VTYXEXDSBCDDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NC=NN12)Br |
Origin of Product |
United States |
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